Gadolinium acetylacetonate
Description
Overview of Lanthanide β-Diketonate Complexes in Academic Research
Lanthanide β-diketonate complexes, including gadolinium acetylacetonate (B107027), have garnered considerable attention in academic research due to their unique luminescent and magnetic properties. researchgate.netrsc.org These characteristics make them suitable for a variety of applications, such as in the development of organic light-emitting diodes (OLEDs) and as probes for medical imaging. researchgate.netnih.gov The organic ligands, such as β-diketones, are effective at absorbing light and transferring that energy to the central lanthanide ion, a process that enhances the luminescence of the complex. researchgate.net Research in this area is focused on synthesizing novel lanthanide complexes with improved emission properties and high luminescence efficiency for use in advanced materials and technologies. researchgate.net
Significance of Gadolinium Acetylacetonate in Contemporary Materials and Chemical Science
The importance of this compound in modern materials and chemical science stems from its versatile properties. smolecule.com It serves as a precursor in the synthesis of various materials, including luminescent materials, phosphors, and gadolinia-doped ceria (GDC) powders used in sol-gel methods. smolecule.comwikipedia.org Its paramagnetic nature is leveraged in medical imaging as a contrast agent for Magnetic Resonance Imaging (MRI). smolecule.comstanfordmaterials.com Furthermore, it is utilized in catalysis for organic synthesis and in nanotechnology for creating nanomaterials with specific magnetic or optical characteristics. smolecule.com
Scope of Current Academic Research on this compound
Current academic research on this compound is broad, exploring its synthesis, structural characterization, and applications. Studies have investigated various synthesis methods, such as solvothermal and hydrothermal techniques, to produce derivatives with enhanced properties like fluorescence and magnetism. smolecule.com Researchers are also focused on its use in creating advanced materials. For instance, it has been used to fabricate carbon nanostructures through chemical vapor deposition (CVD). americanelements.com Another area of active investigation is its application in bimodal imaging probes, combining the magnetic properties of gadolinium for MRI with the luminescent properties of other lanthanides for optical imaging. nih.gov
| Property | Value |
| Chemical Formula | C15H21GdO6 |
| Molar Mass | 454.58 g·mol−1 |
| Appearance | Off-white or yellow to orange solid |
| IUPAC Name | gadolinium(3+);4-oxopent-2-en-2-olate |
| CAS Number | 14284-87-8 (anhydrous) |
This table summarizes the key properties of this compound. wikipedia.org
Chemical Structure and Properties
This compound is a coordination complex with the chemical formula Gd(C₅H₇O₂)₃. wikipedia.org While often discussed as an anhydrous complex, the more stable and structurally characterized form is the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂. wikipedia.org In this structure, the gadolinium ion is coordinated to the oxygen atoms of the three acetylacetonate ligands and two water molecules. wikipedia.orgnih.gov The acetylacetonate anion acts as a bidentate ligand, forming a chelate ring with the gadolinium cation by bonding through both of its oxygen atoms. americanelements.com
Upon heating under vacuum, the dihydrate form of this compound converts to an oxo-cluster, Gd₄O(C₅H₇O₂)₁₀. wikipedia.org This behavior is also observed in other lanthanide acetylacetonate complexes. wikipedia.org
Synthesis and Characterization
Several methods are employed for the synthesis of this compound. A common approach is the direct reaction of a gadolinium salt, such as gadolinium chloride, with acetylacetone (B45752) in a suitable solvent under controlled pH conditions. smolecule.comresearchgate.net Another method involves the solvothermal treatment of this compound trihydrate in a solvent like diphenyl ether, which can yield derivatives with modified properties. smolecule.comvibgyorpublishers.org Hydrothermal synthesis is also utilized, often leading to different structural outcomes due to hydrolysis reactions. smolecule.com
Characterization of this compound and its derivatives is performed using a variety of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the acetylacetonate ligands and confirm the coordination to the gadolinium ion. vibgyorpublishers.orgunive.it X-ray diffraction (XRD) is employed to determine the crystal structure of the complex. wikipedia.orgresearchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study its thermal stability and decomposition behavior. vibgyorpublishers.orgresearchgate.net For more detailed structural analysis, especially when single crystals are not available, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is utilized to probe the local environment of the gadolinium atom. nih.govacs.org
Applications in Materials Science
This compound serves as a versatile precursor in the field of materials science for the creation of advanced materials with tailored properties.
One significant application is in the synthesis of gadolinia-doped ceria (GDC) gel powders through the sol-gel method. wikipedia.orgscispace.com GDC is a crucial material for solid oxide fuel cells (SOFCs). This compound is also employed in the fabrication of various nanostructures. For example, it has been used in chemical vapor deposition (CVD) and laser evaporation techniques to produce different shapes of carbon nanostructures. americanelements.com
Furthermore, it is a precursor for synthesizing gadolinium oxide (Gd₂O₃) films and nanoparticles. aip.org These materials have applications in electronics and as host materials for luminescent dopants. The thermal decomposition of this compound is a key step in these processes. researchgate.net Research has also explored its use in creating luminescent materials and phosphors. smolecule.com
Role in Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, this compound and other metal acetylacetonates (B15086760) are recognized for their catalytic activity. smolecule.comamericanelements.com The chelated metal ion can act as a Lewis acid, facilitating various organic reactions. Although specific catalytic applications of this compound are less commonly detailed in general literature compared to other transition metal acetylacetonates, its role as a catalyst or catalyst precursor in organic synthesis is acknowledged. smolecule.com
Its solubility in organic solvents makes it a convenient source of gadolinium ions for various chemical reactions and for the synthesis of more complex organometallic frameworks. smolecule.comamericanelements.com
Synthetic Routes for this compound and its Hydrates
The preparation of this compound often results in hydrated forms, which are central to its chemistry. The anhydrous version of the compound, with the formula Gd(C₅H₇O₂)₃, is frequently discussed but considered unlikely to exist in a stable form. wikipedia.org Instead, the eight-coordinated dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂, is a more chemically plausible and crystallographically confirmed structure. wikipedia.org
Solvothermal synthesis is a versatile method for producing this compound derivatives. This technique involves heating a solution of precursors in a sealed vessel, such as a Teflon-lined autoclave, allowing the pressure and temperature to increase above the solvent's boiling point. smolecule.com For instance, treating gadolinium(III) acetylacetonate trihydrate via a solvothermal process can yield gadolinium complexes containing both acetylacetonate and hydroxyl (-OH) groups. vibgyorpublishers.org This method can produce derivatives with modified magnetic and fluorescence properties. smolecule.comvibgyorpublishers.org
The choice of solvent is a critical parameter. While a general solvothermal approach might use a high-boiling point solvent like diphenyl ether, a hydrothermal method specifically uses water, which can lead to different structural outcomes due to hydrolysis reactions. smolecule.com Solvothermal techniques have also been employed to prepare other complex materials, such as rare earth bisphthalocyanines, using gadolinium(III) acetylacetonate as a key precursor. nih.gov In one such synthesis, this compound was reacted with dilithium (B8592608) phthalocyanine (B1677752) in toluene (B28343) to produce gadolinium bisphthalocyanine with a 63% yield after purification. nih.gov
A common and direct route to this compound involves the reaction of a gadolinium salt with acetylacetone (Hacac). smolecule.com Gadolinium oxide (Gd₂O₃) is a frequently used precursor. smolecule.com The reaction is typically carried out in a suitable solvent under controlled conditions to yield the desired complex. smolecule.com
Gadolinium acetate (B1210297) is another salt that serves as a starting material. The reflux reaction of gadolinium acetate with acetylacetone in a methanol (B129727) solution, facilitated by a base like triethylamine, can produce a mixed-ligand complex, [Gd₄(CH₃COO)₄(acac)₈(H₂O)₄]. wikipedia.org Similarly, gadolinia-doped ceria (GDC) has been synthesized using the sol-gel method with this compound and cerium acetylacetonate as precursors. researchgate.net
This compound is most commonly isolated in its hydrated forms, primarily as a dihydrate or trihydrate. The dihydrate, with the formula Gd(C₅H₇O₂)₃(H₂O)₂, has been characterized by X-ray crystallography and is considered a stable, 8-coordinated complex. wikipedia.org Upon heating under vacuum, this dihydrate does not simply lose water but converts to an oxo-cluster, Gd₄O(C₅H₇O₂)₁₀. wikipedia.org
The trihydrate form, Gd(acac)₃·3H₂O, is also a significant compound, often used as the starting material for further reactions. vibgyorpublishers.orgnih.gov For example, it is the precursor in the solvothermal synthesis that yields hydroxylated derivatives. vibgyorpublishers.org Both the dihydrate and trihydrate are important in understanding the coordination chemistry of gadolinium with acetylacetonate ligands.
Derivatization and Mixed-Ligand Complexation Strategies
The properties of this compound can be significantly altered through derivatization and the introduction of other ligands into the coordination sphere. ucj.org.ua These strategies create mixed-ligand complexes with tailored chemical and thermal stabilities. ucj.org.ua
Solvothermal treatment of gadolinium(III) acetylacetonate trihydrate (Gd(AcAc)₃•3H₂O) can induce hydrolysis, leading to the substitution of acetylacetone ligands with hydroxyl (-OH) groups. vibgyorpublishers.org The extent of this substitution is dependent on the reaction conditions, particularly the temperature. vibgyorpublishers.org
A study demonstrated that heating the trihydrate precursor at different temperatures resulted in derivatives with distinct compositions. vibgyorpublishers.org As shown in the table below, analysis of the thermal degradation patterns indicated the formation of Gd(OH)(AcAc)₂ at 160°C and Gd(OH)₂(AcAc) at 220°C. vibgyorpublishers.org The introduction of these hydroxyl groups alters the electronic environment of the gadolinium ion, leading to changes in the complex's fluorescent properties. vibgyorpublishers.org
A variety of mixed-ligand complexes of this compound have been synthesized to modify its properties. These complexes incorporate additional neutral or anionic ligands into the coordination sphere of the gadolinium ion.
One strategy involves reacting this compound with nitrogen-containing heterocyclic ligands. For example, complexes with o-phenanthroline (phen) and 2,2'-dipyridyl (dipy) have been studied. researchgate.net In these structures, the gadolinium atom is coordinated to six oxygen atoms from the three acetylacetonate ligands and two nitrogen atoms from the additional ligand, resulting in a distorted square antiprism geometry. researchgate.net
Another approach is the synthesis of complexes containing carboxylate anions. New mixed-ligand complexes with the general formula [Gd(AA)₂·L·2D] have been prepared, where AA is the acetylacetonate anion, L is an anion of acetic or propionic acid, and D is a solvent molecule like acetonitrile (B52724) (AN) or dimethylformamide (DMFA). ucj.org.ua These complexes are monomeric and exhibit volatility, making them potential precursors for chemical vapor deposition (CVD) processes. ucj.org.uagrafiati.com The stability of these complexes in solution has been evaluated, showing that the thermodynamics of their formation are influenced by the basicity of the donor ligands and the ionic radius of the lanthanide ion. grafiati.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H21GdO6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Gd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
IQGAADOKZGEEQE-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Gd+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Gd+3] |
Synonyms |
gadolinium acetylacetonate GdAcAc cpd |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Coordination with Ancillary Ligands (e.g., Porphyrins)
The coordination chemistry of gadolinium acetylacetonate (B107027) extends to its use as a precursor in the synthesis of more complex structures involving ancillary ligands, most notably porphyrins. These reactions leverage the reactivity of the gadolinium ion and the versatile chelating nature of both the acetylacetonate and the porphyrin macrocycle.
Gadolinium(III) acetylacetonate, typically in its hydrated form (Gd(acac)₃·nH₂O), is a common starting material for the synthesis of gadolinium-porphyrin complexes. researchgate.netrsc.org The general methodology involves the reaction of the gadolinium acetylacetonate precursor with a free-base porphyrin in a high-boiling point solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB). researchgate.netrsc.org This process, often carried out under an inert atmosphere like argon, involves heating the mixture to reflux for several hours to facilitate the insertion of the gadolinium ion into the porphyrin core. researchgate.netrsc.org
The resulting product is often a monoporphyrinate complex, formulated as [Gd(porphyrin)(acac)]. uoc.gr This species is not merely a final product but also serves as a critical intermediate or precursor for the synthesis of more elaborate multi-decker sandwich-type complexes. uoc.gr For instance, the [Gd(tpp)(acac)] complex can be reacted with other metallated porphyrins, such as in situ-prepared dilithium (B8592608) octaethylporphyrinate (Li₂(oep)), to form asymmetric homo- and heteroleptic double-decker complexes. uoc.gr
Detailed research has explored the synthesis of various gadolinium-porphyrin structures using this precursor chemistry. One notable example is the synthesis of a gadolinium double-decker sandwich complex with tetrabenzoporphyrin (TBP) ligands, Gd(TBP)₂. This compound was successfully synthesized by reacting the free-base porphyrin with Gd(acac)₃·nH₂O in boiling 1,2,4-trichlorobenzene for 15 to 17 hours under an argon atmosphere. researchgate.net Similarly, a series of lanthanide complexes with 5,10,15,20-tetra[(4-alkoxy-3-ethyloxy)phenyl]porphyrin ligands were obtained by heating the respective porphyrins with lanthanide acetylacetonates (B15086760) in TCB. rsc.org
The structural characterization of these complexes is crucial for understanding the coordination environment of the gadolinium ion. Due to difficulties in obtaining single crystals suitable for X-ray diffraction, techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have been employed. uoc.gr For the [Gd(tpp)(acac)] complex, EXAFS analysis revealed that the Gd³⁺ ion is coordinated to the four nitrogen atoms of the porphyrin ring at an average distance of 2.48 Å and to oxygen atoms from the acetylacetonate anion and water molecules at an average distance of 2.38 Å. uoc.gr
Table 1: Examples of Gadolinium-Porphyrin Complex Synthesis using this compound Precursors
| Precursor 1 | Precursor 2 | Solvent | Reaction Conditions | Product | Source(s) |
| Gd(acac)₃·nH₂O | Tetrabenzoporphyrin (TBP) | 1,2,4-Trichlorobenzene | Reflux, 15-17 hours, Argon atmosphere | Gadolinium bis(tetrabenzoporphyrinate) [Gd(TBP)₂] | researchgate.net |
| Lanthanide acetylacetonate* | 5,10,15,20-tetra[(4-alkoxy-3-ethyloxy)phenyl]porphyrin | 1,2,4-Trichlorobenzene | Heating | Lanthanide porphyrin complex | rsc.org |
| Gd(tpp)(acac) | Dilithium octaethylporphyrinate [Li₂(oep)] | Not specified | Not specified | Asymmetric double-decker complexes | uoc.gr |
*The study refers to lanthanide acetylacetonates generally, including gadolinium.
Structural Elucidation and Coordination Chemistry
Crystallographic and Molecular Structure Analysis
Crystallographic studies are paramount in determining the precise molecular geometry and packing of gadolinium acetylacetonate (B107027) in the solid state.
X-ray diffraction has been instrumental in characterizing the crystalline forms of gadolinium acetylacetonate. While the simple anhydrous formula Gd(C₅H₇O₂)₃ is often discussed, the hydrated form, specifically the dihydrate Gd(C₅H₇O₂)₃(H₂O)₂, is more commonly isolated and has been characterized by X-ray crystallography. wikipedia.org Studies on isomorphous compounds, such as the trihydrate Gd(C₅H₇O₂)₃·3H₂O, reveal a monoclinic crystal system with the space group P2₁/n. jlu.edu.cn For this trihydrate, the unit cell parameters have been determined as a = 11.235(4) Å, b = 21.934(9) Å, c = 8.337(2) Å, and β = 100.24(2)°. jlu.edu.cn It is important to note that obtaining single crystals suitable for X-ray diffraction can be challenging, particularly for certain derivatives like the tetraphenylporphyrinate complex. nih.govresearchgate.netuoc.gr In such cases, other techniques are required to deduce structural information.
Table 1: Crystallographic Data for this compound Trihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.235(4) |
| b (Å) | 21.934(9) |
| c (Å) | 8.337(2) |
| β (°) | 100.24(2) |
| Z | 4 |
Data from a study on isomorphous lanthanide acetylacetonate trihydrates. jlu.edu.cn
The gadolinium(III) ion in acetylacetonate complexes typically exhibits a high coordination number. In the hydrated forms, the Gd³⁺ ion is coordinated to the oxygen atoms of the three bidentate acetylacetonate ligands and additional water molecules. For instance, in the trihydrate, the gadolinium ion is eight-coordinated, bonding to six oxygen atoms from the three acetylacetonate rings and two oxygen atoms from water molecules. jlu.edu.cn The resulting coordination polyhedron is described as a distorted square antiprism. jlu.edu.cn The third water molecule in the trihydrate structure is not directly coordinated to the metal ion but is involved in hydrogen bonding with a coordinated water molecule. jlu.edu.cn In derivatives such as the this compound tetraphenyl monoporphyrinate complex, the Gd³⁺ ion is coordinated to four nitrogen atoms of the porphyrin ring and to oxygen atoms from the acetylacetonate ligand and water molecules. nih.govresearchgate.netuoc.gr
X-ray Diffraction Studies
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the bonding, electronic structure, and local atomic environment of this compound.
Infrared spectroscopy is a powerful tool for probing the vibrational modes of the acetylacetonate ligands and their interaction with the gadolinium ion. The IR spectrum of this compound trihydrate (Gd(AcAc)₃·3H₂O) displays characteristic absorption bands. A broad band around 3300 cm⁻¹ is indicative of the O-H stretching vibrations of the coordinated and lattice water molecules. vibgyorpublishers.org The strong band observed around 1602 cm⁻¹ is assigned to the C=O stretching vibration, while the band at approximately 1523 cm⁻¹ corresponds to the C=C stretching vibration of the enol form of the acetylacetonate ligand. vibgyorpublishers.org Vibrations associated with the methyl groups (–CH₃) are found at 1391 cm⁻¹ and 1016 cm⁻¹. vibgyorpublishers.org The presence of a band around 536 cm⁻¹ is attributed to the Gd-O stretching vibration, confirming the coordination of the acetylacetonate ligand to the gadolinium ion. vibgyorpublishers.orgresearchgate.net
Table 2: Key Infrared Absorption Bands for this compound Trihydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3300 | O-H stretching (water) | vibgyorpublishers.org |
| 1602 | C=O stretching | vibgyorpublishers.org |
| 1523 | C=C stretching | vibgyorpublishers.org |
| 1391 | –CH₃ vibrations | vibgyorpublishers.org |
| 1016 | –CH₃ vibrations | vibgyorpublishers.org |
| 536 | Gd-O stretching | vibgyorpublishers.org |
For complexes that are difficult to crystallize, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an invaluable technique for determining the local coordination environment of the gadolinium ion in both solid and solution states. nih.govresearchgate.netuoc.gr EXAFS studies on the this compound tetraphenyl monoporphyrinate complex, Gd(tpp)(acac), have provided detailed information on bond lengths. These studies revealed that the Gd³⁺ ion is bonded to four nitrogen atoms of the porphyrin ligand at an average distance of 2.48 Å and to three or four oxygen atoms from the acetylacetonate and water molecules at an average distance of 2.38 Å. nih.govresearchgate.net The data suggested the presence of at least one water molecule in the coordination sphere, with the possibility of a second being difficult to confirm definitively by EXAFS alone. nih.govresearchgate.net Molecular modeling combined with EXAFS analysis supported a bishydrated coordination sphere. nih.govresearchgate.net
Table 3: Average Bond Distances in Gd(tpp)(acac) Determined by EXAFS
| Bond | Average Distance (Å) |
|---|---|
| Gd–N(av) | 2.48 |
| Gd–O(ac,w) | 2.38 |
Data from EXAFS studies on the this compound tetraphenyl monoporphyrinate complex. nih.govresearchgate.net
Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within the complex. For gadolinium(III) acetylacetonate trihydrate, an absorption peak centered at 294 nm is observed. vibgyorpublishers.org This absorption is attributed to the π-π* transition of the β-diketonate ligand. vibgyorpublishers.org In derivatives where the acetylacetonate ligand is partially substituted, shifts in this absorption band can be observed. For example, a shift to 308 nm indicates a change in the conjugation and the interaction between the gadolinium ion and the acetylacetonate groups. vibgyorpublishers.org Some derivatives may also show additional absorption bands due to other ligands present in the complex. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Computational Chemistry Approaches for Structural and Electronic Properties
Computational chemistry provides powerful tools for investigating the intricate structural and electronic characteristics of this compound at an atomic level. These methods complement experimental data, offering insights that can be difficult to obtain through empirical means alone. Techniques such as molecular mechanics, density functional theory, and other quantum-chemical models are employed to predict geometries, stabilities, and electronic behaviors of these complexes.
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to analyze the physical movements of atoms and molecules. wikipedia.org MD simulations generate a view of the dynamic evolution of a system by numerically solving Newton's equations of motion for a set of interacting particles, where the forces and potential energies are typically described by molecular mechanics force fields. wikipedia.org These force fields are collections of equations and associated constants designed to reproduce molecular geometry, energy, and other properties. nih.gov
The application of MM/MD simulations to lanthanide complexes, including this compound, presents unique challenges. nih.gov Standard force fields often lack the necessary parameters for lanthanide ions like Gd(III) due to their complex electronic structures. nih.gov Overcoming this requires careful parameterization, often using a bonded model, nonbonded model, or other specialized approaches to accurately represent the metal's coordination environment. nih.gov
Despite these challenges, MM/MD simulations have been successfully used to elucidate the structure of this compound-containing complexes. For instance, in a study of a gadolinium tetraphenylporphyrin (B126558) acetylacetonate complex, Gd(tpp)(acac), molecular modeling provided detailed information about the coordination core geometry. researchgate.net The simulations, validated with experimental EXAFS (Extended X-ray Absorption Fine Structure) data, revealed a bishydrated coordination sphere for the complex. researchgate.net
The MD simulations calculated the average bond distances between the gadolinium ion and the coordinating atoms. These results helped in building a 3D structural model and interpreting experimental spectra. researchgate.net The radial distribution function (RDF) derived from the MD simulations offered further insight into the different ligation shells and structural parameters of the metal's coordination environment up to a distance of 5 Å. researchgate.net
Table 1: Calculated Average Bond Distances in Gd(tpp)(acac) from MD Simulations researchgate.net
| Bond | Average Distance (Å) | Standard Deviation (Å) |
| Gd - O (acetylacetonate) | 2.390 | 0.056 |
| Gd - O (water) | 2.514 | 0.076 |
| Gd - N (porphyrin) | 2.441 | 0.047 |
This interactive table summarizes the average bond lengths calculated from Molecular Dynamics (MD) simulations for the Gd(tpp)(acac) complex, providing key structural parameters for its coordination sphere.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has proven to be a valuable tool for studying gadolinium complexes, providing insights into their structure, vibrational characteristics, and electronic properties. arxiv.orgresearchgate.net
DFT calculations have been employed to simulate the structure of heteroligand complexes involving gadolinium and acetylacetonate. In one study, the B3LYP functional was used to determine the most energetically stable conformation of a gadolinium stearate (B1226849) complex with acetylacetone (B45752). researchgate.net The calculated IR spectrum from this DFT model showed good agreement with the experimental spectrum, allowing for the assignment of vibrational frequencies. For example, the Gd–O stretching vibration was assigned to a peak at 417 cm⁻¹. researchgate.net
Furthermore, DFT is instrumental in predicting functional properties relevant to various applications. For a broad range of metal-acetylacetonates, DFT calculations have been used to determine standard potentials, solubilities, and stabilities. rsc.orgjcesr.org These studies establish correlations between computed electronic properties and experimentally measured performance metrics. rsc.org A key finding is that the stability of a complex during redox reactions correlates with the percentage of the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO) localized on the metal center. rsc.orgjcesr.org Complexes where the redox process is primarily metal-based, rather than ligand-based, tend to exhibit greater stability. jcesr.org
Table 2: Selected DFT-Calculated Properties for Metal Acetylacetonate Complexes rsc.org
| Property | Descriptor(s) | Application |
| Standard Potential | DFT-calculated potentials | Agreement with experimental measurements |
| Solubility | Solvation energies and dipole moments | Modeling of experimental solubilities |
| Stability (Cycle Life) | Percentage of HOMO/LUMO on the metal center | Correlation with experimentally determined stability |
This interactive table outlines key properties of metal-acetylacetonate complexes that can be predicted using Density Functional Theory (DFT) and the computational descriptors used for these predictions.
Quantum-chemical modeling is essential for assessing the thermodynamic stability of this compound complexes in solution. These methods can calculate key thermodynamic parameters, such as heats of formation and Gibbs free energy (ΔG), which indicate the spontaneity and stability of complex formation reactions. grafiati.comucj.org.ua
Semi-empirical methods, such as Sparkle/PM7, have been used to evaluate the stability of mixed-ligand acetylacetonate complexes of gadolinium. grafiati.comucj.org.ua In a study of complexes with the general formula [Gd(AA)₂(L)·2D] (where AA is acetylacetonate and L is an anion of acetic or propionic acid), the heats of formation were calculated. ucj.org.ua For all the studied mixed-ligand gadolinium complexes, the heats of formation were found to be negative, indicating their thermodynamic stability in solution. grafiati.comucj.org.ua
The standard Gibbs free energy change (ΔG⁰₂₉₈) was also calculated for the synthesis reactions and for ligand substitution reactions. ucj.org.ua These calculations showed that for a series of lanthanides, the ΔG⁰₂₉₈ values for the synthesis reaction generally increase as the ionic radius of the Ln(III) ion decreases, following the trend La > Gd > Lu. grafiati.comucj.org.ua These computational results were confirmed by thermal analysis, which showed that unlike the oligomeric and non-volatile lanthanum complexes, the corresponding gadolinium complexes are monomeric and volatile. ucj.org.ua
DFT methods are also applied for more rigorous thermodynamic stability assessments. For other gadolinium complexes, full geometry optimization using DFT has been performed to find minimum energy structures and to determine stability constants, such as log β, which quantify the stability of the complex in solution. mdpi.com The high thermodynamic stability of a gadolinium chelate is a crucial factor in minimizing the release of free Gd(III) ions. nih.gov
Table 3: Thermodynamic Stability Data for Mixed-Ligand this compound Complexes ucj.org.ua
| Complex Type | Thermodynamic Parameter | Result | Implication |
| Mixed-ligand Gd(III) acetylacetonates (B15086760), [Gd(AA)₂(L)·2D] | Heat of Formation | Negative | Thermodynamically stable in solution |
| Synthesis reaction for [Gd(AA)₂(L)·2D] | Gibbs Free Energy (ΔG) | Value fits within the La > Gd > Lu trend | Reflects the effect of decreasing ionic radii |
This interactive table presents findings from quantum-chemical modeling on the thermodynamic stability of mixed-ligand this compound complexes.
Thermal Decomposition Pathways and Material Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Gadolinium Acetylacetonate (B107027)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for understanding the thermal stability and decomposition of gadolinium acetylacetonate, typically in its hydrated form, Gd(C₅H₇O₂)₃·nH₂O. Studies show that the hydrated complex undergoes a multi-step decomposition process when heated.
The initial weight loss, observed below 150°C, is attributed to the removal of both adsorbed and coordinated water molecules. vibgyorpublishers.orgvibgyorpublishers.org Following dehydration, the anhydrous compound exhibits a more complex decomposition pattern. DTA curves for this compound trihydrate show broad peaks with shoulders in the temperature ranges of 190-350°C and 350-500°C, indicating several overlapping decomposition events. vibgyorpublishers.orgvibgyorpublishers.org
Research conducted in both air and nitrogen atmospheres indicates that this compound decomposes in four principal stages. tandfonline.comresearchgate.net Regardless of the atmosphere, the ultimate decomposition product, formed by 820°C, is gadolinium(III) oxide (Gd₂O₃). tandfonline.comresearchgate.net The decomposition of the organic acetylacetonate ligands occurs over a broad temperature range. For instance, in nanodroplets containing this compound, the primary weight loss corresponding to the ligand decomposition happens between 200°C and 500°C. rsc.org
The following table summarizes the general thermal events observed during the analysis of hydrated this compound.
| Temperature Range (°C) | Observed Event | Technique | Source |
|---|---|---|---|
| < 150 | Dehydration (loss of adsorbed and complexed water) | TGA | vibgyorpublishers.orgvibgyorpublishers.org |
| 190 - 350 | Initial decomposition of the anhydrous complex (multiple overlapping steps) | DTA | vibgyorpublishers.orgvibgyorpublishers.org |
| 350 - 500 | Further decomposition of organic ligands | DTA | vibgyorpublishers.orgvibgyorpublishers.org |
| > 500 | Formation of final solid residue | TGA | rsc.org |
| 820 | Final product identified as Gadolinium(III) oxide (Gd₂O₃) | - | tandfonline.comresearchgate.net |
Non-Isothermal Decomposition Kinetics
The kinetics of the non-isothermal decomposition of hydrated this compound have been investigated using model-free isoconversional methods. These studies, performed over a temperature range from 25°C to 1000°C, provide insight into the reaction mechanism. tandfonline.comresearchgate.net
By applying the linear Flynn–Wall–Ozawa and non-linear Vyazovkin (VYZ) models, researchers have analyzed the kinetic data. tandfonline.com A key finding is that the activation energy (Ea) remains independent of the extent of conversion (α) over a wide range (α = 0.1–0.9). tandfonline.comresearchgate.net This consistency suggests that the entire multi-step decomposition process is governed by a single, dominant kinetic model. tandfonline.comresearchgate.net
Further analysis using model-fitting methods determined that the decomposition pathway for all four identified steps is best described by the D₃ Jander diffusion model. tandfonline.comresearchgate.net This model typically represents a reaction mechanism controlled by the diffusion of reactants or products through the solid product layer.
The table below outlines the key findings from the non-isothermal kinetic studies.
| Kinetic Parameter/Model | Finding | Methodology | Source |
|---|---|---|---|
| Activation Energy (Ea) | Independent of the conversion fraction (α) in the range 0.1-0.9. | Flynn–Wall–Ozawa and Vyazovkin isoconversional models | tandfonline.comresearchgate.net |
| Kinetic Model | The decomposition process is controlled by a unique kinetic model throughout. | Model-free approach | tandfonline.comresearchgate.net |
| Reaction Mechanism | The decomposition course is controlled by the D₃ Jander diffusion model. | Model-fitting analysis | tandfonline.comresearchgate.net |
Formation of Oxo-Clusters and Other Solid-State Products Upon Heating
The thermal decomposition of this compound yields distinct solid-state products depending on the conditions, particularly the atmosphere and final temperature.
Under vacuum heating conditions, the dihydrate form, Gd(C₅H₇O₂)₃(H₂O)₂, does not decompose directly to the oxide. Instead, it converts into a stable intermediate oxo-cluster with the formula Gd₄O(C₅H₇O₂)₁₀. wikipedia.org This behavior is consistent with other lanthanide acetylacetonates (B15086760), such as those of europium, yttrium, and lanthanum. wikipedia.orgwikipedia.org
However, when heated at higher temperatures in an atmosphere containing oxygen (aerobic conditions), the complete decomposition of the organic ligands occurs. The final solid-state product is gadolinium(III) oxide (Gd₂O₃). tandfonline.comresearchgate.net This conversion is typically complete at temperatures around 800-820°C, resulting in the formation of Gd₂O₃ nanoparticles. tandfonline.comresearchgate.netmdpi.com The formation of gadolinium(III) oxide as the end product is consistent regardless of whether the heating occurs in an air or a pure nitrogen atmosphere. tandfonline.comresearchgate.net
Influence of Solvothermal Conditions on Thermal Decomposition Behavior
Solvothermal treatment of this compound prior to thermal analysis significantly alters its decomposition pathway. This method involves heating the compound in a high-boiling point solvent, such as diphenyl ether, which can lead to the formation of new derivative compounds. vibgyorpublishers.orgvibgyorpublishers.org
When this compound trihydrate is treated solvothermally at temperatures like 160°C or 220°C, it can form gadolinium hydroxide (B78521) acetylacetonate derivatives, such as Gd(OH)(AcAc)₂ and Gd(OH)₂(AcAc). vibgyorpublishers.org These new compounds exhibit different thermal decomposition behaviors compared to the original hydrate (B1144303). vibgyorpublishers.orgvibgyorpublishers.org
TGA-MS analysis of a derivative formed at 160°C (Gd-S-160) shows that the organic acetylacetonate groups are preserved within the new structure and decompose between 300-400°C, releasing small molecules like CO, CO₂, and H₂O. vibgyorpublishers.orgvibgyorpublishers.org The DTA curve for this derivative features a distinct broad band between 450-600°C, which is not a decomposition step but represents a phase transition to gadolinium(III) oxide. vibgyorpublishers.org This demonstrates that the solvothermal pre-treatment creates intermediate materials with unique thermal stabilities and decomposition routes. vibgyorpublishers.orgmdpi.com
The following table compares the thermal behavior of the original hydrate with a solvothermally-derived product.
| Compound | Key Thermal Event | Temperature Range (°C) | Source |
|---|---|---|---|
| This compound Trihydrate | Multi-step decomposition of organic ligands | 190 - 500 | vibgyorpublishers.orgvibgyorpublishers.org |
| Gd-S-160 (Solvothermal Derivative) | Decomposition of preserved organic groups | 300 - 400 | vibgyorpublishers.orgvibgyorpublishers.org |
| Gd-S-160 (Solvothermal Derivative) | Phase change to Gd₂O₃ | 450 - 600 | vibgyorpublishers.org |
Advanced Materials Fabrication and Thin Film Deposition Techniques
Precursor in Sol-Gel Synthesis for Oxide Materials
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. americanelements.com Gadolinium acetylacetonate (B107027) is a favored precursor in this method for synthesizing various gadolinium-based oxide materials. wikipedia.orgwikipedia.org
Synthesis of Gadolinia-Doped Ceria (GDC) Gels and Powders
Gadolinia-Doped Ceria (GDC) is a prominent ceramic electrolyte for solid oxide fuel cells (SOFCs). wikipedia.org The sol-gel method using gadolinium acetylacetonate and cerium acetylacetonate as precursors offers a pathway to synthesize GDC gels and powders. wikipedia.orgwikipedia.orgresearchgate.netscispace.com
The synthesis process is influenced by several parameters that determine the morphology and properties of the final product. researchgate.net Key factors include the hydrolysis ratio, reaction temperature, reaction time, and the addition of acetic acid. researchgate.net Crystalline GDC gels can be produced when hydrolysis and gelation are conducted at temperatures between 55–125°C. researchgate.net Subsequent calcination, for instance at 600°C, leads to grain growth, though the crystallite size can remain under 9 nm. researchgate.net Proper drying procedures at ambient pressure can yield monolithic gels with low porosity. researchgate.net Various synthesis methods, including precipitation, hydrothermal treatment, and spray pyrolysis, have been employed to create GDC in different forms like powders, inks, and nanomaterials. wikipedia.org
Table 1: Influence of Synthesis Parameters on GDC Sol-Gel Product
| Parameter | Effect on Morphology and Nature |
|---|---|
| Hydrolysis Ratio | Influences the formation of nanoparticles or gels. researchgate.net |
| Reaction Temperature | Crystalline gels are formed between 55-125°C. researchgate.net |
| Reaction Time | Affects the completion of the gelation process. researchgate.net |
| Addition of Acetic Acid | Can modify the sol-gel chemistry and final properties. researchgate.net |
| Calcination Temperature | Higher temperatures (e.g., 600°C) lead to grain growth. researchgate.net |
Formation of Gadolinium Oxide (Gd2O3) Films
Gadolinium oxide (Gd2O3) thin films are of interest for their applications in optical and electronic devices. scirp.org The sol-gel process, often coupled with dip-coating, is an effective technique for their fabrication. researchgate.netcapes.gov.br
In a typical process, a precursor solution is prepared. While some studies use gadolinium isopropoxide or gadolinium pentanedionate, the fundamental principles of using a gadolinium-organic precursor like this compound are similar. scirp.orgresearchgate.net For instance, a stable and homogeneous solution can be achieved by reacting the precursor with acetylacetone (B45752). researchgate.net The precursor films are deposited onto a substrate via dip coating. researchgate.netcapes.gov.br The crystallization of the films to form the pure gadolinium oxide phase is a critical step, typically achieved by annealing at temperatures around 650°C. researchgate.net The resulting films can exhibit waveguiding properties. researchgate.net The grain size of the Gd2O3 is dependent on the annealing temperature and duration, with sizes ranging from 5 nm to 150 nm as the temperature increases from 650°C to 1000°C. scirp.org
Development of Europium-Doped Gadolinium Oxide (Gd2O3:Eu3+) Films
Europium-doped gadolinium oxide (Gd2O3:Eu3+) is a promising red phosphor material with applications in display technologies and scintillators. researchgate.netnih.gov The sol-gel method is a common route for synthesizing these luminescent films. researchgate.netscielo.br
The synthesis involves preparing a sol containing both gadolinium and europium precursors. scirp.orgscielo.br For example, a sol can be made from gadolinium pentanedionate hydrate (B1144303) and europium (III) nitrate (B79036) in methanol (B129727), with 2,4-pentanedione (acetylacetone) added to the solution. scirp.org The films are then deposited onto substrates, often using the dip-coating technique, with multiple layers applied to achieve the desired thickness. scirp.orgscielo.br Heat treatment between each coating, for instance at 100°C for 5 minutes, and a final annealing step at higher temperatures (e.g., 700-800°C) are crucial for forming crack-free, transparent, and crystalline films. scirp.orgscielo.br The final films exhibit the characteristic red luminescence of Eu3+ at around 612-618 nm. scielo.bracs.org The luminescent properties are influenced by the annealing temperature and the presence of surfactants like Pluronic F-127, which can enhance the emission intensity. scielo.br
Applications in Chemical Vapor Deposition (CVD) Processes for Thin Films
Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. americanelements.comazonano.com this compound is utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a type of CVD, for depositing gadolinium-containing thin films. americanelements.comaip.orgresearchgate.net
Acetylacetonate complexes are often used in CVD for fabricating various materials, including carbon nanostructures. americanelements.com For the deposition of gadolinium oxide films, a this compound complex, sometimes adducted with another ligand like phenanthroline to improve stability against oligomerization, is used as the precursor. aip.org This adducted complex is a crystalline solid that sublimes at around 200°C. aip.org The MOCVD process offers advantages such as relatively low growth temperatures (450-800°C) and uniform growth over large areas. aip.org The resulting gadolinium oxide films are typically polycrystalline, and their properties, such as crystal phase (cubic or a mix of cubic and monoclinic), grain size, and surface roughness, are strongly dependent on the deposition temperature. aip.org For instance, films grown at 600°C can exhibit a strong (111) texture. aip.org
Utilization in Spray Pyrolysis and Ultrasonic Spray Pyrolysis for Thin Film Fabrication
Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated surface, where the constituents react to form a chemical compound. canada.ca this compound is a suitable precursor for this method, particularly for the fabrication of gadolinia-doped ceria (GDC) thin films. canada.caresearchgate.netresearchgate.net
In this process, a precursor solution is created by dissolving this compound and a cerium salt (like cerium ammonium (B1175870) nitrate) in a solvent mixture, such as ethanol (B145695) and butyl carbitol. canada.caresearchgate.net This solution is then sprayed onto a heated substrate. canada.caresearchgate.net An advantage of this technique is that the material deposition and heat treatment are combined, often eliminating the need for a separate post-deposition annealing step to achieve crystallinity. canada.caresearchgate.net By controlling process parameters like solvent composition, deposition rate, gas and liquid flow rates, and heating regimes, it is possible to produce thin, dense, and crack-free GDC films on various substrates. canada.caresearchgate.netresearchgate.net The resulting films have been shown to have good ionic conductivity, making them suitable for applications like electrolytes in intermediate temperature solid oxide fuel cells. researchgate.net
Table 2: Key Parameters in Spray Pyrolysis of GDC Films
| Parameter | Influence on Film Quality |
|---|---|
| Solvent Composition | Affects precursor solubility and droplet formation. canada.caresearchgate.net |
| Deposition Rate | Impacts film thickness and uniformity. canada.caresearchgate.net |
| Heating Regime | Determines crystallinity and microstructure. canada.caresearchgate.net |
| Gas/Liquid Flow Rate | Influences droplet size and film quality. researchgate.net |
Implementation in Dip Coating Method for Precursor Film Deposition
The dip coating method is a process used for depositing thin films from a liquid phase, commonly employed in conjunction with the sol-gel technique. americanelements.comscirp.org The process involves immersing a substrate into a solution containing the precursor material, holding it there for a period, and then withdrawing it at a constant speed under controlled temperature and atmospheric conditions. scirp.org
This compound, as part of a sol-gel solution, is used to deposit precursor films for materials like gadolinium oxide and europium-doped gadolinium oxide. scirp.orgresearchgate.netscirp.org The substrate is dipped into the sol, and a thin layer adheres to its surface. scirp.org The thickness and uniformity of the film are influenced by the withdrawal speed, the viscosity of the sol, and the number of coating cycles. scirp.orgscielo.br After each dip, the film is typically subjected to a drying and heat treatment step to remove the solvent and pyrolyze the organic components, eventually forming the desired oxide film. scirp.orgscielo.br This method allows for the creation of multi-layered, crack-free, and transparent films with controlled thickness. scirp.orgscielo.br For example, in the fabrication of Gd2O3:Eu3+ films, multiple layers are deposited with intermediate heat treatments (e.g., 350°C for 30 minutes) before a final annealing at a higher temperature. scielo.br
Fabrication of Nanomaterials and Carbon Nanostructures
This compound, an organometallic compound, serves as a versatile and crucial precursor in the advanced fabrication of various nanomaterials and carbon nanostructures. americanelements.comsmolecule.com Its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures make it an ideal source of gadolinium for a range of synthesis techniques, including chemical vapor deposition, sol-gel processes, and thermal decomposition. smolecule.comzhuoerchem.comvibgyorpublishers.org These methods allow for the precise control of the size, shape, and composition of the resulting nanostructures, which are integral to fields like materials science, electronics, and biomedicine. vibgyorpublishers.orgmdpi.com
Nanomaterial Synthesis via this compound
This compound is extensively used to synthesize a variety of gadolinium-containing nanoparticles, most notably gadolinium oxide (Gd₂O₃), due to its favorable magnetic and optical properties. mdpi.comresearchgate.net Researchers have employed several sophisticated techniques to leverage this precursor for creating high-quality nanomaterials.
Thermal Decomposition: This method involves heating the precursor to induce decomposition, leading to the formation of nanoparticles. For instance, gadolinium oxide nanoparticles can be synthesized through the thermal decomposition of this compound complexes. unive.ittandfonline.com In one approach, the process is carried out in oleylamine, which acts as both a solvent and a capping agent, controlling the growth and stability of the nanoparticles. unive.it Another study demonstrated the solid-state thermal decomposition of γ-irradiated hydrated this compound at 800°C to produce a pure phase of Gd₂O₃ nanoparticles. tandfonline.com
Solvothermal and Hydrothermal Methods: These techniques are conducted in a sealed vessel (autoclave) using a solvent under controlled temperature and pressure. smolecule.com The solvothermal treatment of this compound trihydrate in a high-boiling point solvent like diphenyl ether can yield derivatives with modified fluorescence and magnetic properties. vibgyorpublishers.org During this process, hydrolysis can occur due to trace amounts of water, leading to the substitution of acetylacetonate ligands with hydroxyl (-OH) groups, forming Gd(AcAc)ₓ(OH)₃₋ₓ. vibgyorpublishers.org A related hydrothermal method, which uses water as the solvent, can also be employed, though it may lead to different structural outcomes. smolecule.com
Microemulsion Method: This technique allows for reasonable control over nanoparticle size, typically in the 5 to 40 nm range. mdpi.com In a novel microemulsion method, this compound is mixed with a solvent like chloroform (B151607) and added to a continuous phase containing a surfactant, followed by ultrasonication to create a microemulsion where nanoparticle synthesis occurs. mdpi.comresearchgate.net
Microwave-Assisted Synthesis: A rapid and efficient method for producing highly crystalline nanoparticles involves using microwave irradiation to heat the reactants. nih.gov A notable study reports the synthesis of gadolinium phosphate (B84403) (GdPO₄) nanocubes with an edge length of 75 nm in just 7 minutes. nih.gov This was achieved by heating a solution of this compound and phosphoric acid in butylene glycol at 120°C using microwaves. nih.gov
Chemical Vapor Deposition (CVD): this compound is also a suitable precursor for thin film deposition techniques like low-pressure metalorganic chemical vapor deposition (MOCVD). zhuoerchem.comaip.org In this process, the precursor is vaporized and passed over a heated substrate, where it decomposes to deposit a thin film. azonano.com Researchers have successfully grown gadolinium oxide films on silicon substrates at temperatures between 450–800°C using an adducted this compound complex, which showed improved stability against oligomerization. aip.org
Sol-Gel Method: This technique is used to produce solid materials from small molecules. This compound, along with cerium acetylacetonate, has been used as a precursor to synthesize gadolinia-doped ceria (GDC) gels and powders. researchgate.netwikipedia.org The process involves hydrolysis and polycondensation of the precursors to form a colloidal suspension (sol) that evolves into a gel-like network. researchgate.net
The following table summarizes findings from various studies on the fabrication of nanomaterials using this compound as a precursor.
| Synthesis Method | Precursor(s) | Solvent/Medium | Temperature | Resulting Nanomaterial | Size/Morphology | Reference |
| Microwave-Assisted | This compound, Phosphoric acid | Butylene glycol | 120 °C | Gadolinium Phosphate (GdPO₄) | 75 nm nanocubes | nih.gov |
| Solvothermal | This compound trihydrate | Diphenyl ether | 140-160 °C | Gd(AcAc)ₓ(OH)₃₋ₓ | Not specified | vibgyorpublishers.org |
| Solid-State Thermal Decomposition | γ-irradiated this compound hydrate | Air | 800 °C | Gadolinium Oxide (Gd₂O₃) | Not specified | tandfonline.com |
| MOCVD | Adducted this compound | N/A (Gas phase) | 450-800 °C | Gadolinium Oxide (Gd₂O₃) film | Thin film | aip.org |
| Sol-Gel | This compound, Cerium acetylacetonate | Not specified | Not specified | Gadolinia-doped Ceria (GDC) | Gels and powders | researchgate.netwikipedia.org |
| Thermal Decomposition | This compound hydrate, Zinc/Nickel acetylacetonate | Oleylamine | 280 °C | Gadolinium Oxide | Nanodisks | unive.it |
| Microemulsion | Lanthanide acetylacetonate | Chloroform, Brij® 35 | Not specified | Gadolinium Oxide (Gd₂O₃) | 5-40 nm spherical nanoparticles | mdpi.com |
| Thermal Decomposition | Iron(III) acetylacetonate, Gadolinium(III) 2,4-pentanedionate | Phenyl ether, Oleyl amine, Oleic acid | Reflux | Gadolinium-doped Iron Oxide (GdIO) | 2.8-4.8 nm nanoparticles | nih.gov |
Fabrication of Carbon Nanostructures
Metal acetylacetonates (B15086760), including this compound, are recognized for their utility as catalysts and catalytic reagents in the fabrication of carbon nanostructures. americanelements.comsamaterials.com Their solubility in organic solvents and favorable decomposition characteristics make them suitable precursors for techniques like chemical vapor deposition (CVD) and laser evaporation. americanelements.comsamaterials.com
In CVD processes for growing carbon nanotubes (CNTs), a carbon-containing precursor gas is introduced into a high-temperature furnace where a catalyst material facilitates the decomposition of the gas and the subsequent assembly of carbon atoms into a tubular structure. nih.gov While specific studies detailing the use of this compound as the primary catalyst for CNT growth are not as prevalent as for other metal acetylacetonates like ferrocene, its properties align with the requirements for such a role. americanelements.comnih.gov The thermal decomposition of the this compound would yield gadolinium-based nanoparticles that can serve as the catalytic sites for nanotube growth.
Furthermore, gadolinium has been used as a dopant in the anode electrode during the arc-discharge method to produce single-walled carbon nanotubes (SWCNTs). nih.gov A more direct application involves the creation of "Gadonanotubes" (GNTs), which are carbon nanotubes filled with gadolinium ions. researchgate.netnih.gov While many GNT synthesis methods involve loading gadolinium into pre-existing nanotubes, the fundamental compatibility of gadolinium with carbon nanostructures highlights its importance in this area of materials science. researchgate.netnih.gov The use of acetylacetonate complexes as precursors in CVD remains a key strategy for synthesizing various metal-decorated or metal-catalyzed carbon nanostructures. samaterials.com
Luminescence and Photophysical Research
Intrinsic Luminescence Properties and Emission Mechanisms
Gadolinium(III) acetylacetonate (B107027), in its pure form, demonstrates luminescence primarily originating from the acetylacetonate (acac) ligand. The absorption of ultraviolet (UV) radiation excites the electrons within the β-diketonate ligand, leading to electronic transitions. vibgyorpublishers.org Specifically, two main absorption bands are observed: one attributed to a π-π* transition and another to an n-π* transition. vibgyorpublishers.org Following excitation, the complex can emit light, though this intrinsic emission is often weak. For instance, gadolinium(III) acetylacetonate trihydrate [Gd(acac)₃·3H₂O] exhibits a strong emission peak around 520 nm when excited at 365 nm. vibgyorpublishers.org
The emission mechanism is governed by the energy levels of the ligand. After the ligand absorbs energy, it transitions to an excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a triplet state (T₁). caltech.edu The luminescence observed is often phosphorescence from this triplet state. Because the lowest excited state (⁶P₇/₂) of the Gd³⁺ ion lies at a very high energy level (~32,000 cm⁻¹), the energy from the ligand's triplet state is typically insufficient for an efficient transfer to the metal ion. instras.com Consequently, the observed luminescence is dominated by the ligand's own de-excitation pathways. vibgyorpublishers.orgresearchgate.net
Derivatization can alter these properties. For example, solvothermal treatment of Gd(acac)₃ can produce derivatives with substituted -OH groups. vibgyorpublishers.orgvibgyorpublishers.org This substitution weakens the conjugation between the gadolinium ion and the remaining acetylacetonate groups, increasing the energy gap between the ground and excited states. researchgate.net This results in a blue shift, meaning the emission occurs at a shorter wavelength (higher energy) compared to the parent acetylacetonate complex. vibgyorpublishers.orgresearchgate.net
Intramolecular and Intermolecular Energy Transfer Processes in Complexes
Energy transfer processes are fundamental to the luminescence of lanthanide complexes, including those of gadolinium acetylacetonate. These processes can be categorized as either intramolecular or intermolecular. oaepublish.com
Intramolecular energy transfer , often called the "antenna effect," is a three-step process:
A chromophoric organic ligand (the "antenna"), such as acetylacetonate, absorbs incident light (typically UV).
The ligand undergoes intersystem crossing from its excited singlet state (S₁) to a lower-energy triplet state (T₁). caltech.edu
The energy is then transferred from the ligand's triplet state to a resonant excited state of the central lanthanide ion, which then emits its characteristic luminescence. caltech.edu
In the case of this compound itself, the final step of energy transfer to the Gd³⁺ ion is inefficient due to the significant energy mismatch between the ligand's triplet state and the high-energy excited state of Gd³⁺. instras.com However, this process becomes highly relevant when the gadolinium complex acts as a host for other luminescent lanthanide ions.
Enhancement of Photoluminescence through Doping with Lanthanide Ions
Doping gadolinium-based host materials with other luminescent lanthanide ions is a highly effective strategy for producing materials with strong, sharp, and color-specific emissions. The Gd³⁺ ion and its surrounding ligands act as an efficient energy absorption and transfer unit, sensitizing the emission of the dopant ions.
Europium-Doped Systems for Enhanced Luminescence
When this compound or other gadolinium-based hosts like Gd₂O₃ are doped with europium(III) ions, they typically exhibit a bright red luminescence. nih.govmdpi.com The process involves the host absorbing UV radiation and transferring the energy to the Eu³⁺ ions. mdpi.com The Eu³⁺ ions then de-excite through radiative transitions, with the most prominent emission corresponding to the ⁵D₀ → ⁷F₂ transition, which occurs at approximately 612-613 nm. nih.govmdpi.com This specific transition is "hypersensitive" to the local symmetry of the Eu³⁺ ion; its high intensity indicates the successful incorporation of the dopant into the host matrix. nih.gov
The concentration of the europium dopant is a critical factor. Studies on various gadolinium hosts have shown that the photoluminescence intensity is maximized at a specific doping concentration, often found to be around 5 mol% Eu³⁺. nih.govresearchgate.net Beyond this optimal concentration, the luminescence intensity may decrease due to concentration quenching effects. The presence of Gd³⁺ is known to enhance the fluorescence intensity of europium complexes, a phenomenon sometimes referred to as co-luminescence. scientific.netosti.gov
| Host Matrix | Dopant | Excitation (nm) | Key Emission (nm) | Transition | Optimal Dopant Conc. | Reference |
| Gd₂O₃ | Eu³⁺ | ~255 | ~612 | ⁵D₀ → ⁷F₂ | 5% | nih.gov |
| Gd₂O₂S | Eu³⁺ | ~250 | ~623 | ⁵D₀ → ⁷F₂ | N/A | mdpi.com |
| Gd-DBM-CPC | Eu³⁺ | N/A | N/A | N/A | N/A | osti.gov |
| GdBO₃ | Eu³⁺ | NUV | Red | N/A | N/A | acs.org |
NUV: Near-Ultraviolet, DBM: Dibenzoylmethane, CPC: Cetylpyridinium Chloride
Terbium-Doped Systems and Their Luminescent Characteristics
Doping gadolinium complexes or hosts with terbium(III) ions results in a characteristic bright green luminescence. researchgate.netmehmetbayindir.com The energy absorbed by the gadolinium host is efficiently transferred to the Tb³⁺ ions. mdpi.com The subsequent emission from Tb³⁺ consists of several sharp peaks corresponding to ⁵D₄ → ⁷Fₙ transitions. researchgate.netmdpi.com The most intense of these is typically the ⁵D₄ → ⁷F₅ transition at around 543-545 nm, which is responsible for the green color. mdpi.comresearchgate.net Other significant emission peaks are observed at approximately 489 nm (⁵D₄ → ⁷F₆), 584 nm (⁵D₄ → ⁷F₄), and 621 nm (⁵D₄ → ⁷F₃). mdpi.com
The photoluminescence quantum yield (PLQY) and decay times are strongly dependent on the Tb³⁺ concentration and the morphology of the host material. mdpi.comnih.gov For instance, in Tb-doped gadolinium oxyhydroxide (GdOOH), the emission intensity increases with Tb³⁺ concentration up to 5 mol%. In some systems, a Tb³⁺ concentration of 1.0% has been found to yield the highest scintillation light yield. mdpi.com The co-luminescence effect, where Gd³⁺ enhances Tb³⁺ emission, is well-documented and relies on both intramolecular and intermolecular energy transfer. instras.comnih.gov
| Host Matrix | Dopant | Excitation (nm) | Key Emission Peaks (nm) | Transitions | Reference |
| GdAlO₃ | Tb³⁺ | 378 | 546, 487, 584, 623 | ⁵D₄ → ⁷Fₙ (n=5,6,4,3) | researchgate.net |
| GdOOH | Tb³⁺ | UV | 489, 543, 584, 621 | ⁵D₄ → ⁷Fₙ (n=6,5,4,3) | |
| Gd₂O₂S | Tb³⁺ | ~290 | 545 | ⁵D₄ → ⁷F₅ | mdpi.com |
| Gd₂Si₂O₇ | Tb³⁺ | N/A | 378, 544 | 4f-4f | mdpi.com |
Studies on Dysprosium and Samarium Doped Systems
Gadolinium-based materials have also been successfully doped with dysprosium(III) and samarium(III) to create phosphors with unique luminescent properties.
Dysprosium (Dy³⁺)-doped systems typically exhibit yellow luminescence. dbc.wroc.pl The emission spectrum of Dy³⁺ is characterized by two main peaks: a blue-green emission around 487 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a more intense yellow emission around 572-575 nm (⁴F₉/₂ → ⁶H₁₃/₂). researchgate.net The ratio of the yellow to blue emission is sensitive to the local environment of the Dy³⁺ ion. Energy transfer from the Gd³⁺ host to the Dy³⁺ dopant enhances the emission intensity. researchgate.net The lifetime of the Dy³⁺ emission at room temperature in a Gd₂O₃ host is approximately 0.123 ms. researchgate.net
Samarium (Sm³⁺)-doped systems emit a characteristic reddish-orange fluorescence. researchgate.net The emission spectrum of Sm³⁺ shows several peaks, with prominent ones around 565 nm, 600 nm, and 645 nm, corresponding to ⁴G₅/₂ → ⁶Hₙ (n=5/2, 7/2, 9/2) transitions. researchgate.netsci-hub.se The energy gap for Sm³⁺ is smaller than that of Eu³⁺ or Tb³⁺, making it more susceptible to quenching, but embedding it within a gadolinium host can protect it and enhance luminescence. researchgate.net Efficient energy transfer from the host to Sm³⁺ has been demonstrated, and the room temperature lifetime of Sm³⁺ in a Gd₂O₃ host is around 0.395 ms. researchgate.netsci-hub.se
| Host Matrix | Dopant | Key Emission Peaks (nm) | Primary Color | Lifetime (ms) | Reference |
| Gd₂O₃ | Dy³⁺ | 488, 572 | Yellow | 0.123 | researchgate.net |
| Gd₂(WO₄)₃ | Dy³⁺ | 480, 570 | Yellow | N/A | dbc.wroc.pl |
| Gd₂O₃ | Sm³⁺ | 560, 600, 645 | Reddish-Orange | 0.395 | researchgate.netsci-hub.se |
| Gd-terephthalate | Sm³⁺/Dy³⁺ | 560, 600, 645 (Sm); 480, 570 (Dy) | Varies | N/A | sci-hub.se |
Modification of Luminescence by Derivatization and Ligand Variation
The luminescence properties of this compound can be finely tuned by chemical modification of the acetylacetonate ligand or by replacing it with other ligands. Such modifications alter the energy of the ligand's excited states, which in turn affects the efficiency of the "antenna effect" and the resulting emission characteristics. vibgyorpublishers.orgvibgyorpublishers.org
One approach is the derivatization of the acetylacetonate ligand itself. Solvothermal treatment of gadolinium(III) acetylacetonate can lead to the substitution of some acetylacetonate groups with hydroxyl (-OH) groups. vibgyorpublishers.org The -OH group has a stronger electron-binding ability than the acetylacetonate group. researchgate.net This change weakens the interaction between Gd³⁺ and the remaining acetylacetonate ligands, raising the energy of the ligand's excited state. researchgate.net Consequently, the complex emits fluorescence at a shorter wavelength (higher energy), shifting from around 520 nm to higher-energy emissions in the 375-450 nm range. vibgyorpublishers.org
Varying the ligand entirely is another powerful method. The core requirement for an efficient antenna ligand is a large π-conjugated system for strong absorption and a triplet state energy level that is suitably positioned to facilitate energy transfer to a target lanthanide ion. vibgyorpublishers.org By choosing different β-diketonate ligands or other chromophores, researchers can modulate the absorption efficiency and the energy transfer pathways. caltech.edu For example, using ligands with greater π-conjugation can enhance absorption efficiency. vibgyorpublishers.org This principle is widely used in designing highly luminescent complexes for applications ranging from organic light-emitting diodes (OLEDs) to biological sensors. vibgyorpublishers.orgresearchgate.net
Development of Multifunctional Materials with Combined Luminescent and Magnetic Properties
The integration of luminescent and magnetic properties into a single material using this compound and its derivatives has paved the way for a new class of multifunctional materials. These materials are of significant interest for applications in advanced imaging and sensor technologies, combining the optical detection capabilities of luminescence with the magnetic resonance imaging (MRI) contrast enhancement provided by the paramagnetic gadolinium(III) ion. Research in this area focuses on the synthesis and characterization of novel complexes, nanoparticles, and composite materials where these two functionalities coexist and can be finely tuned.
The design of such dual-mode materials often involves the strategic assembly of molecular components. This compound can serve as a precursor or a key component in these systems. For instance, it can be incorporated into larger molecular structures or used in the synthesis of nanoparticles where luminescent centers are either co-doped or integrated into the same matrix as the gadolinium ions. The development of these materials requires a deep understanding of the interplay between the luminescent and magnetic properties to optimize both functionalities simultaneously.
One approach involves the creation of heterobimetallic complexes where a luminescent metal ion is paired with gadolinium. In such systems, the organic ligands, often related to the acetylacetonate family, play a crucial role in sensitizing the luminescence of the lanthanide ion while the gadolinium ion imparts magnetic properties. Another successful strategy is the fabrication of nanoparticles, such as gadolinium-doped iron oxide or fluoride (B91410) nanoparticles, which can be surface-functionalized to enhance their biocompatibility and targeting capabilities for biomedical applications. These nanoparticles can exhibit both strong luminescence for optical imaging and high relaxivity for MRI.
Recent studies have demonstrated the successful synthesis of gadolinium (III) acetylacetonate derivatives through methods like solvothermal treatment, leading to materials with both enhanced fluorescence and magnetic responsiveness. researchgate.net These derivatives often exhibit different photophysical properties compared to the parent this compound, with shifts in their emission and excitation spectra. researchgate.net The magnetic properties of these materials are also a key area of investigation, with measurements confirming their paramagnetic nature, which is essential for their function as MRI contrast agents. researchgate.net
Furthermore, the incorporation of this compound into liposomal membranes alongside other functional lipids has been explored to create bimodal imaging probes. researchgate.net These nanosized liposomes can be co-loaded with radioactive isotopes to add a third imaging modality, such as single-photon emission computed tomography (SPECT), creating a multimodal imaging and therapeutic agent. researchgate.net The development of such complex systems highlights the versatility of this compound as a building block in the creation of advanced multifunctional materials.
The following tables summarize key findings from recent research in this field, detailing the luminescent and magnetic properties of various multifunctional materials derived from or incorporating this compound.
Interactive Data Table: Luminescent Properties of Multifunctional Gadolinium Materials
| Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Key Findings | Reference |
| Gd(AcAc)₃ derivatives (solvothermal) | 335 | Shorter than Gd(acetylacetonate) | Not specified | Higher energy emission and excitation fluorescence compared to the precursor. researchgate.net | researchgate.net |
| Eu-doped Gd₂O₃ | 250 | Multiple visible transitions | Not specified | Intense luminescence, with the 5% europium-doped sample showing the highest intensity. researchgate.net | researchgate.net |
| Eu:GdPO₄ nanocubes | Not specified | Strong red luminescence | Not specified | Highly crystalline nanocubes exhibiting strong red luminescence under UV illumination. | |
| Heterobimetallic Ru-Gd complex | 440 | 610 | 4.7 | Intense light absorption in the visible region and bright red luminescence. researchgate.net | researchgate.net |
Interactive Data Table: Magnetic Properties of Multifunctional Gadolinium Materials
| Material | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂ Relaxivity (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Magnetic Field (T) | Key Findings | Reference |
| SPIO@PEG-GdDTPA (Gd/Fe = 0.94) | Not specified | Not specified | 9.9 | Not specified | Ideal r₂/r₁ ratio for in vivo dual-mode MR imaging. nih.gov | nih.gov |
| Eu-doped GdS NPs | Prominent | Not specified | Not specified | Not specified | Strong paramagnetic properties suitable for T₁-weighted MR imaging. researchgate.net | researchgate.net |
| Eu:GdPO₄ nanocubes | Not specified | High | Not specified | Not specified | High transverse relaxivity, making them suitable as T₂ contrast agents. | |
| Heterobimetallic Ru-Gd complex | 14.3 (with HSA) | Not specified | Not specified | 0.47 | Improved relaxivity compared to Gd-DTPA, especially upon binding to human serum albumin. researchgate.net | researchgate.net |
These research findings underscore the significant progress in creating sophisticated materials that combine luminescence and magnetism, with this compound playing a pivotal role in their development. The ability to tune both the optical and magnetic responses of these materials opens up new avenues for their application in dual-mode bioimaging, diagnostics, and beyond.
Catalytic Applications and Reaction Mechanisms
Role as Catalysts and Precursors in Organic Synthesis Reactions
Gadolinium acetylacetonate (B107027) serves as a valuable compound in the realm of organic synthesis, acting both as a direct catalyst and as a precursor for more complex catalytic materials. americanelements.comsmolecule.com Its solubility in organic solvents makes it a suitable source of gadolinium for various chemical processes. americanelements.comsmolecule.com As a coordination complex, the acetylacetonate ligands form a chelate ring around the central gadolinium ion, a property that is leveraged in its catalytic applications. americanelements.com
The utility of gadolinium acetylacetonate extends to its role as a precursor in materials science for creating catalytic systems. It is used in the sol-gel method, along with cerium acetylacetonate, to synthesize gadolinia-doped ceria (GDC) gel powders. wikipedia.org Furthermore, it has been employed as a precursor material for the fabrication of carbon nanostructures through techniques like chemical vapor deposition (CVD) and laser evaporation. americanelements.com In these applications, the acetylacetonate compound is thermally decomposed to generate the desired gadolinium-containing materials, which then act as the catalysts.
Research has also explored the use of polynuclear lanthanide-diketonato clusters, derived from precursors like this compound, for the catalytic hydroboration of carboxamides and esters. wikipedia.org This highlights its role in generating sophisticated, multi-metallic catalytic systems for specific organic transformations.
Investigation of Heterogeneous Catalysis (e.g., Cycloaddition of CO2 with Epoxides, Alcoholysis)
A significant area of investigation for gadolinium-based catalysts is in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This is particularly relevant for green chemistry initiatives, such as the chemical fixation of carbon dioxide. researchgate.net Gadolinium has been used to create efficient and stable heterogeneous catalysts, notably metal-organic frameworks (MOFs), for reactions like the cycloaddition of CO2 with epoxides and the alcoholysis of epoxides. researchgate.net
A gadolinium-based MOF (Gd-MOF) has been shown to be an effective heterogeneous catalyst for the cycloaddition of CO2 with various epoxides to yield cyclic carbonates. researchgate.net This reaction is typically performed in the presence of a quaternary ammonium (B1175870) salt co-catalyst. researchgate.net The combination of a Gd-MOF with tetrabutylammonium (B224687) bromide (n-Bu4NBr) demonstrated the best performance due to a strong synergetic effect. researchgate.net A key advantage of this heterogeneous system is its stability and reusability; the Gd-MOF catalyst showed no significant decrease in activity after being reused for five cycles. researchgate.net
Table 1: Heterogeneous Catalysis of CO2 Cycloaddition with Epoxides using a Gd-MOF Catalyst
| Epoxide Substrate | Co-catalyst | Temperature (°C) | CO2 Pressure (bar) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Epichlorohydrin | n-Bu4NBr | 80 | 20 | 5 | 99.1 | |
| Various Epoxides | n-Bu4NBr | - | - | - | High | researchgate.net |
In addition to CO2 fixation, the same prepared Gd-MOF proved to be an effective heterogeneous catalyst for the alcoholysis of various epoxides. researchgate.net This reaction produces valuable β-alkoxy alcohols. researchgate.net The ability of the gadolinium-based catalyst to efficiently facilitate this transformation further underscores its versatility in heterogeneous catalysis. researchgate.net
Table 2: Alcoholysis of Epoxides using a Gd-MOF Heterogeneous Catalyst
| Reactants | Catalyst System | Product | Efficacy | Source |
|---|---|---|---|---|
| Various Epoxides + Alcohols | Gd-MOF | β-alkoxy alcohols | Effective | researchgate.net |
Mechanistic Studies of Catalytic Activity and Selectivity
Understanding the reaction mechanism is crucial for optimizing catalytic activity and selectivity. For the cycloaddition of CO2 with epoxides catalyzed by Gd-MOFs and a co-catalyst, a generally accepted mechanism has been proposed. This mechanism involves several key steps:
Epoxide Activation : The Lewis acidic sites of the catalyst, in this case, the gadolinium centers within the MOF, activate the epoxide by coordinating to its oxygen atom. researchgate.net
Ring-Opening : A nucleophile, provided by the quaternary ammonium salt co-catalyst (e.g., Br⁻ from n-Bu4NBr), attacks the less sterically hindered carbon of the activated epoxide, leading to the opening of the epoxide ring.
CO2 Insertion : The activated carbon dioxide molecule is then inserted into the metal-alkoxide bond.
Cyclization : The final step is an intramolecular cyclization that forms the cyclic carbonate product and regenerates the catalyst for the next cycle.
The high performance of the Gd-MOF/n-Bu4NBr system is attributed to an excellent synergetic effect between the Lewis acidic gadolinium sites and the nucleophilic bromide anion. researchgate.net This cooperation is essential for achieving high yields under relatively mild conditions. researchgate.net
For the alcoholysis of epoxides, the mechanism also involves the activation of the epoxide ring by the Lewis acidic gadolinium catalyst. This is followed by a nucleophilic attack from the alcohol on one of the epoxide's carbon atoms, leading to ring-opening and the formation of the β-alkoxy alcohol product. researchgate.net Studies on the alcoholysis of acetylacetonate complexes of other metals have suggested a nucleophilic attack on the carbonyl group of the acetylacetonate ligand itself, but for epoxide alcoholysis, the primary role of the gadolinium center is to function as a Lewis acid to activate the substrate. sci-hub.se
Advanced and Specialized Research Applications
Integration into Polymer Matrices for Novel Functional Materials
The integration of gadolinium acetylacetonate (B107027) into polymer matrices is a key strategy for developing novel functional materials. The compound's ability to dissolve in organic monomers allows for a homogeneous distribution of gadolinium atoms throughout the resulting polymer structure, a critical factor for achieving consistent material properties. mdpi.comresearchgate.net
A significant application of gadolinium acetylacetonate is in the creation of gadolinium-doped polymethylmethacrylate (Gd-PMMA) for use in highly sensitive neutron detectors. nih.govcern.ch These detectors are crucial for experiments searching for rare events, such as the direct detection of dark matter particles like WIMPs (Weakly Interacting Massive Particles). cern.chpolimi.it In these experiments, neutrons are a significant source of background noise, as they can produce signals indistinguishable from the target interactions. cern.ch
The strategy involves using a material that can both slow down (moderate) and capture neutrons. PMMA is chosen for its high hydrogen content, which is effective at moderating neutrons, while gadolinium has a very high cross-section for capturing thermal neutrons. arxiv.orgtlabs.ac.za The capture of a neutron by a gadolinium nucleus results in the emission of a cascade of gamma rays, which can be detected, thereby "tagging" the neutron event. arxiv.org
To achieve a uniform distribution of gadolinium within the PMMA, this compound is dissolved in the methyl methacrylate (B99206) (MMA) monomer before the polymerization process. mdpi.comnih.gov This approach creates a true solution, which, upon polymerization, results in a hybrid material with gadolinium nuclei homogeneously distributed throughout the polymer matrix. mdpi.comresearchgate.netnih.gov This method is considered superior to dispersing gadolinium oxide (Gd₂O₃) nanoparticles, which can lead to non-uniformity. nih.govcern.ch Research for the DarkSide-20k experiment, for example, explores this compound as a promising compound for this purpose due to its miscibility in the liquid monomer, although its industrial-scale synthesis presents challenges. cern.ch
An essential property of this hybrid material is its radiopurity. For dark matter detection, the materials used must have ultra-low levels of radioactive contaminants like uranium and thorium. nih.gov Research has focused on synthesizing low-background this compound from purified gadolinium chloride to produce the final Gd-doped PMMA with the required ultra-low background characteristics. mdpi.comnih.gov
A key finding from research is that the inclusion of this compound at a concentration of 1.5 wt% Gd does not significantly increase the neutron yield of the material compared to pure PMMA, which is a critical requirement for its use in low-background environments. nih.gov
| Material Composition | Neutron Yield (n/s/kg) from 238U | Neutron Yield (n/s/kg) from 232Th |
| Pure Polymethylmethacrylate (PMMA) | 1.13 x 10-7 | 3.10 x 10-7 |
| PMMA with Gadolinium Oxide (1.5 wt% Gd) | 1.13 x 10-7 | 3.10 x 10-7 |
| PMMA with this compound (1.5 wt% Gd) | 1.13 x 10-7 | 3.10 x 10-7 |
| Data sourced from calculations using NeuCBOT and TALYS-1.95 programs as reported in scientific literature. nih.gov |
Exploration in Solution Processable Organic Semiconductors and Organic Light-Emitting Diodes (OLEDs)
The unique properties of rare earth β-diketonate complexes, such as this compound, make them candidates for applications in optoelectronics. vibgyorpublishers.org Their good solubility in common organic solvents is a significant advantage for their use in solution-processable organic semiconductors and for fabricating Organic Light-Emitting Diodes (OLEDs) using cost-effective solution techniques. vibgyorpublishers.org
OLEDs are thin-film devices that convert electricity into light through electroluminescence in an organic medium. ossila.com The efficiency and color of the light depend on the organic materials used. ossila.comissp.ac.ru Research has shown that incorporating lanthanide complexes, including those of gadolinium, into the emissive layers of OLEDs can improve device performance. nih.gov Specifically, gadolinium complexes have been investigated for their role as "hole trappers" within the light-emitting layer. nih.gov By capturing excess holes, these complexes help to create a better balance of charge carriers (electrons and holes), which is crucial for efficient light emission. nih.gov
Studies on gadolinium (III) acetylacetonate derivatives produced via solvothermal methods have shown that these materials possess fluorescent properties. vibgyorpublishers.org The derivatives can exhibit higher energy emission and excitation fluorescence compared to the original this compound. vibgyorpublishers.org This tunability of luminescent properties is a key area of research for developing new materials for OLEDs. vibgyorpublishers.org
| Property | Observation for Gadolinium (III) Acetylacetonate Derivatives | Relevance to OLEDs/Organic Semiconductors |
| Solubility | Good solubility in common organic solvents. vibgyorpublishers.org | Enables fabrication of devices via solution processing techniques. vibgyorpublishers.org |
| Fluorescence | Possess higher energy emission and excitation than the precursor. vibgyorpublishers.org | Potential for creating new luminescent materials for light emission. vibgyorpublishers.org |
| UV-Vis Absorbance | Absorbance peak attributed to the π-π* transition of the β-diketonate ligand. vibgyorpublishers.org | Related to the efficiency of light absorption by the ligand for sensitization. vibgyorpublishers.org |
| Data based on research into solvothermally treated Gadolinium (III) acetylacetonate. vibgyorpublishers.org |
Research into Hybrid Materials with Engineered Properties
This compound serves as a critical component in the development of advanced hybrid materials where its properties are harnessed to engineer specific functionalities. A hybrid material combines different classes of materials, in this case, an organometallic compound and a polymer, to achieve properties that are not attainable by the individual components.
The aforementioned Gd-PMMA for neutron detection is a primary example of such a hybrid material. nih.govpolimi.it The engineering goal is to create a solid, structural material that also functions as an active part of a particle detector. tlabs.ac.za By dissolving this compound into the MMA monomer, a true solution is formed, which polymerizes into a single-phase solid material with gadolinium nuclei uniformly integrated into the polymer backbone. mdpi.comresearchgate.net This process yields a material with the engineered properties of high hydrogen density for neutron moderation, a uniform high concentration of gadolinium for efficient neutron capture, and ultra-low intrinsic radioactivity. mdpi.comnih.gov
Another area of research involves creating two-phase composite materials with engineered dielectric properties. It has been shown that adding metal acetylacetonates (B15086760), including this compound, to a base polymer like epoxy can significantly increase the material's dielectric constant. google.com These high-dielectric-constant composites are being investigated for applications such as embedded capacitors in microelectronics. google.com
The development of these hybrid materials relies on the chemical compatibility and solubility of this compound with the polymer precursors, allowing for precise control over the final material's composition and properties. mdpi.comgoogle.com
Q & A
Q. What are the optimal synthesis parameters for gadolinium acetylacetonate derivatives using solvothermal methods?
The solvothermal method involves reacting this compound hydrate (Gd(AcAc)₃·3H₂O) with diphenyl ether at temperatures ranging from 160–220°C. Key parameters include reaction time (2–12 hours), temperature control (±5°C), and post-synthesis processing (e.g., centrifugation with acetone). Higher fluorescence intensity is observed in derivatives synthesized at 160°C, attributed to stabilized acetylacetonate ligands and reduced thermal degradation .
Q. How do thermal analysis techniques (TGA/DTA) inform the stability and composition of this compound derivatives?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition stages:
- Below 150°C: Loss of adsorbed/complexed water.
- 190–500°C: Ligand decomposition and partial oxidation. Derivatives synthesized at 160°C show a single DTA degradation peak, indicating homogeneity, while higher temperatures (e.g., 220°C) introduce structural instability due to ligand dissociation .
Q. What spectroscopic methods are critical for characterizing this compound derivatives?
- FTIR : Confirms ligand retention (peaks at 1548 cm⁻¹ and 1441 cm⁻¹ for acetylacetonate groups) and detects calcination products (e.g., Gd(OH)CO₃ at 1398 cm⁻¹) .
- XRD : Identifies crystalline phases; derivatives lack long-range order, suggesting amorphous or nanocrystalline structures .
Advanced Research Questions
Q. How does the fluorescence mechanism of this compound derivatives differ from the parent compound?
Derivatives exhibit enhanced fluorescence due to ligand-to-metal energy transfer (LMET) and reduced non-radiative decay. The solvothermal process introduces hydroxyl groups (Gd(OH)ₓ(AcAc)₃₋ₓ), which modify the ligand field and increase quantum yield. Emission at 612 nm (red shift) correlates with ligand stability at 160°C .
Q. What methodological approaches resolve contradictions in thermal stability data for this compound derivatives?
Discrepancies in thermal stability (e.g., decomposition onset at 190°C vs. 350°C) arise from synthesis conditions. To reconcile:
- Use controlled atmosphere TGA to minimize oxidation artifacts.
- Pair with mass spectrometry (TGA-MS) to identify evolved gases (e.g., CO₂ from ligand breakdown) .
- Compare derivatives with calcined samples (e.g., Gd-C-160) to isolate ligand effects .
Q. How can this compound be integrated into hybrid materials for neutron shielding, and what computational tools validate neutron yield?
Gd acetylacetonate dissolves in methyl methacrylate (MMA) to form Gd-PMMA hybrids. Neutron yield calculations use NeuCBOT and TALYS-1.95 , accounting for uranium/thorium decay chains. Key steps:
Q. What strategies improve the magnetic responsiveness of this compound derivatives?
Derivatives exhibit paramagnetism due to Gd³⁺ ions (7 unpaired 4f electrons). Enhancements include:
- Controlled calcination : Increases crystallinity of Gd₂O₃ phases (e.g., cubic nanorings).
- Coordination with bridging ligands : E.g., cymantrenecarboxylate in heterometallic polymers improves spin coupling .
Methodological Guidance
Q. How to design experiments analyzing fluorescence-magnetic duality in this compound derivatives?
- Fluorescence : Measure excitation/emission spectra (λₑₓ = 280 nm, λₑₘ = 500–700 nm) with a fluorimeter.
- Magnetism : Use vibrating sample magnetometry (VSM) at 300 K; derivatives show linear M-H curves (e.g., 0.72797 emµ/g magnetization at 8000 Oe) .
- Cross-validate with XPS to confirm Gd³⁺ oxidation state and ligand coordination .
Q. What are the limitations of using this compound in bio-hybrid nanomaterials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
